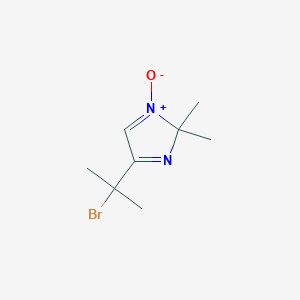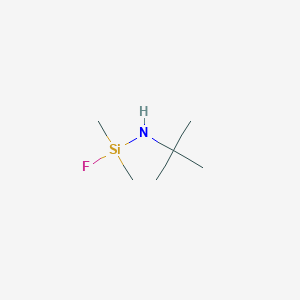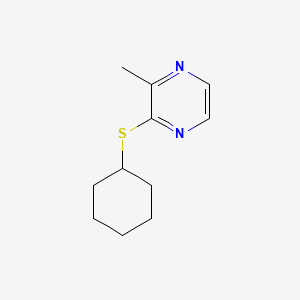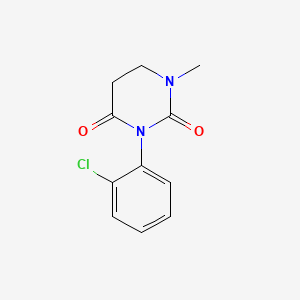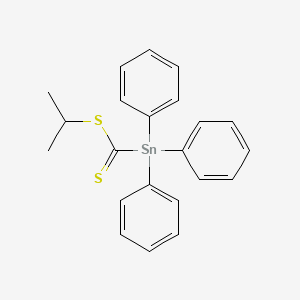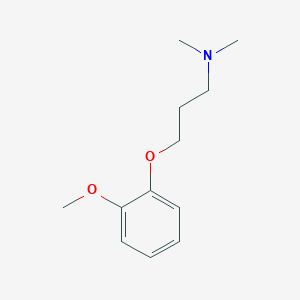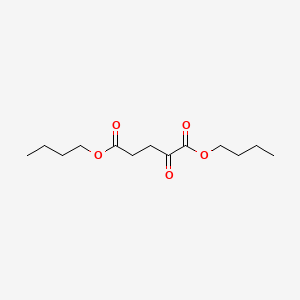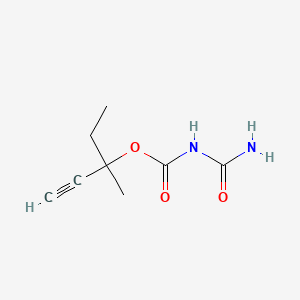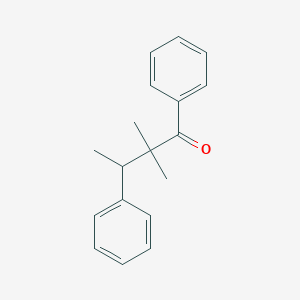
2,2-Dimethyl-1,3-diphenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethyl-1,3-diphenylbutan-1-one is an organic compound with the molecular formula C18H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups and a butane chain with two methyl groups at the second carbon position. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-diphenylbutan-1-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation: Benzene reacts with 2,2-dimethylbutanoyl chloride in the presence of AlCl3 to form the desired ketone.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 2,2-dimethylbutanone, followed by acid workup to yield the final product.
Industrial Production Methods
Industrial production of 2,2-Dimethyl-1,3
Properties
CAS No. |
77614-45-0 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C18H20O/c1-14(15-10-6-4-7-11-15)18(2,3)17(19)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
ZPYKJCVRPJMMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
